molecular formula C19H22INO3 B4229930 N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide

N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide

Cat. No. B4229930
M. Wt: 439.3 g/mol
InChI Key: VIMHFXPYGMUWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide, also known as DIMEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMEB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide is thought to involve its binding to sigma-1 receptors, which are located in various cellular compartments and play a role in modulating intracellular signaling pathways. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have high affinity and selectivity for sigma-1 receptors, and its binding to these receptors can lead to various downstream effects, including modulation of calcium signaling, regulation of ion channels, and modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of ion channels, and modulation of protein-protein interactions. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration, as well as anti-cancer effects in various cancer cell lines. However, the exact mechanisms underlying these effects are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide in lab experiments is its high affinity and selectivity for sigma-1 receptors, which allows for specific targeting of these receptors in various cellular compartments. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide also has good solubility in various solvents, which makes it easy to use in various assays and experiments. However, one of the limitations of using N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide research, including the investigation of its role in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide, as well as its potential side effects and toxicity. Finally, the development of new synthetic methods for N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide may lead to improved yields and purity, as well as lower costs, which could expand its use in various research settings.

Scientific Research Applications

N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been used in various scientific research applications, including as a radioligand for imaging studies of sigma-1 receptors in the brain. Sigma-1 receptors are implicated in various neuropsychiatric disorders, and N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have high affinity and selectivity for sigma-1 receptors. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has also been used as a tool compound for investigating the role of sigma-1 receptors in various physiological and pathological processes, including neuroprotection, neurodegeneration, and cancer.

properties

IUPAC Name

N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO3/c1-4-23-17-11-10-14(12-18(17)24-5-2)13(3)21-19(22)15-8-6-7-9-16(15)20/h6-13H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHFXPYGMUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=CC=C2I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.